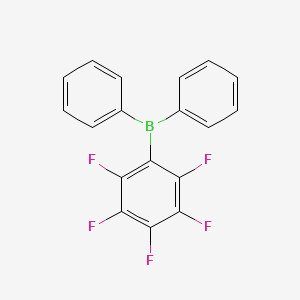
(Pentafluorophenyl)(diphenyl)borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pentafluorophenyl)(diphenyl)borane is a boron-containing compound known for its unique chemical properties and applications. It is a type of triarylborane, characterized by the presence of pentafluorophenyl and diphenyl groups attached to a boron atom. This compound is recognized for its strong Lewis acidity, making it a valuable catalyst in various organic transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Pentafluorophenyl)(diphenyl)borane typically involves the reaction of pentafluorophenyl lithium with diphenylboron dichloride. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or diethyl ether. The reaction mixture is then quenched with water, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: (Pentafluorophenyl)(diphenyl)borane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: It participates in substitution reactions, where the pentafluorophenyl or diphenyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products:
Oxidation: Boronic acids and boronates.
Reduction: Borohydrides.
Substitution: Various substituted boranes depending on the reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of (Pentafluorophenyl)(diphenyl)borane is primarily based on its ability to act as a Lewis acid. It accepts electron pairs from donor molecules, facilitating various chemical transformations. The pentafluorophenyl and diphenyl groups enhance its stability and reactivity by providing electron-withdrawing effects, which increase the electrophilicity of the boron center .
Molecular Targets and Pathways:
Lewis Acid Catalysis: It activates substrates by coordinating to electron-rich sites, making them more susceptible to nucleophilic attack.
Frustrated Lewis Pairs (FLP): It forms FLPs with suitable Lewis bases, enabling unique reactivity patterns, including hydrogenation and bond activation.
Comparaison Avec Des Composés Similaires
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in similar catalytic applications.
Diphenylborane: Less reactive compared to (Pentafluorophenyl)(diphenyl)borane due to the absence of electron-withdrawing pentafluorophenyl groups.
Pentafluorophenylboronic Acid: Used in Suzuki coupling reactions but lacks the strong Lewis acidity of this compound.
Uniqueness: this compound stands out due to its balanced reactivity and stability. The combination of pentafluorophenyl and diphenyl groups provides a unique electronic environment that enhances its catalytic performance while maintaining stability under various reaction conditions .
Propriétés
Numéro CAS |
154735-10-1 |
|---|---|
Formule moléculaire |
C18H10BF5 |
Poids moléculaire |
332.1 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl)-diphenylborane |
InChI |
InChI=1S/C18H10BF5/c20-14-13(15(21)17(23)18(24)16(14)22)19(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
NLPAWLVRMLHDPK-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=C(C(=C(C(=C3F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
![7-Ethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12562112.png)
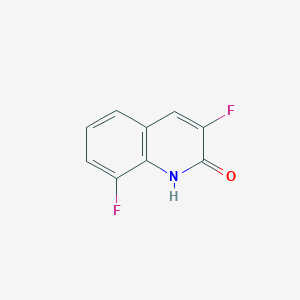

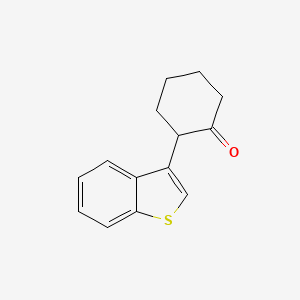
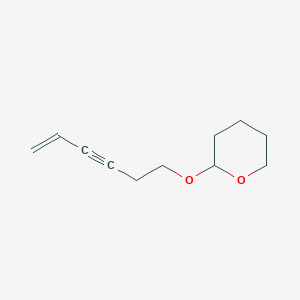
![Acetic acid;6-(2,2-dimethylpropyl)-7-oxabicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B12562134.png)
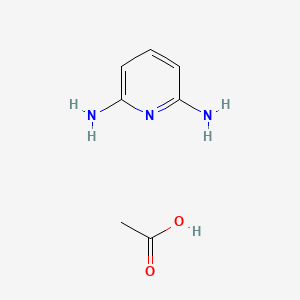

![Dimethyl [difluoro(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12562143.png)
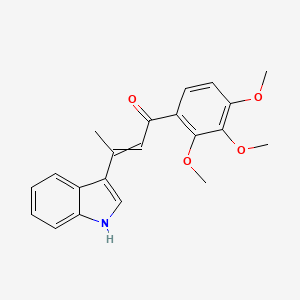
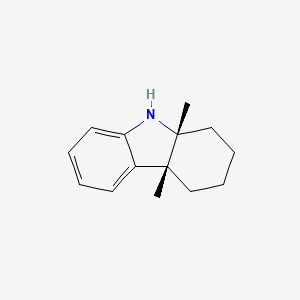

![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)
